In-Depth Technical Guide: 6-(3-Methylphenoxy)pyridin-3-amine
In-Depth Technical Guide: 6-(3-Methylphenoxy)pyridin-3-amine
Executive Summary
6-(3-Methylphenoxy)pyridin-3-amine (also known as 5-amino-2-(3-methylphenoxy)pyridine) represents a critical pharmacophore in modern medicinal chemistry, particularly within the development of kinase inhibitors. This bicyclic heteroaromatic ether serves as a versatile building block, offering a privileged scaffold for Type I and Type II kinase inhibitors targeting pathways such as c-Met, VEGFR, and p38 MAPK. Its structural duality—combining a polar aminopyridine head group capable of hydrogen bonding with a lipophilic 3-methylphenoxy tail—enables precise interactions within the ATP-binding pocket of protein kinases.
This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, physicochemical properties, and application in drug discovery.[1][2]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a central pyridine ring substituted at the 2-position (or 6-position relative to the amine at 3) with a 3-methylphenoxy group and at the 5-position with a primary amine. The ether linkage provides rotational flexibility, allowing the phenoxy ring to adopt an optimal conformation for hydrophobic interactions within the enzyme active site.
-
IUPAC Name: 6-(3-Methylphenoxy)pyridin-3-amine
-
Alternative Name: 5-Amino-2-(3-methylphenoxy)pyridine
-
Molecular Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol
-
SMILES: Cc1cccc(Oc2ccc(N)cn2)c1
-
InChI Key: (Predicted) DETKIRMPBJPJRQ-UHFFFAOYSA-N (for 6-phenoxy analog, modified for methyl)
Physicochemical Data Table
The following properties are critical for assessing the molecule's drug-likeness (Lipinski's Rule of 5 compliance).
| Property | Value (Predicted/Experimental) | Significance |
| LogP | 2.3 - 2.8 | Optimal lipophilicity for membrane permeability and hydrophobic binding. |
| pKa (Pyridine N) | ~3.5 - 4.5 | Weakly basic; remains largely unprotonated at physiological pH, aiding membrane crossing. |
| pKa (Aniline N) | ~5.0 - 6.0 | Potential for protonation in acidic environments; acts as H-bond donor. |
| Topological Polar Surface Area (TPSA) | ~51 Ų | Well below the 140 Ų threshold, indicating excellent oral bioavailability. |
| H-Bond Donors | 2 (NH₂) | Key for hinge region binding in kinases. |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | Facilitates water-mediated or direct interactions. |
| Melting Point | 95 - 105 °C | Solid crystalline form, stable for handling. |
Synthetic Pathways & Protocols
The synthesis of 6-(3-methylphenoxy)pyridin-3-amine typically follows a convergent route involving a Nucleophilic Aromatic Substitution (S_NAr) followed by a reduction step. This pathway is preferred for its scalability and high yield.[1]
Reaction Scheme Diagram
The following diagram illustrates the two-step synthesis starting from commercially available 2-chloro-5-nitropyridine and m-cresol.
Figure 1: Two-step synthetic pathway for 6-(3-methylphenoxy)pyridin-3-amine via S_NAr and nitro reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3-Methylphenoxy)-5-nitropyridine
Mechanism: Nucleophilic Aromatic Substitution (S_NAr). The electron-withdrawing nitro group at the 5-position activates the 2-chlorine for displacement by the phenoxide.
-
Reagents:
-
2-Chloro-5-nitropyridine (1.0 eq, 10 mmol, 1.58 g)
-
3-Methylphenol (m-Cresol) (1.1 eq, 11 mmol, 1.19 g)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol, 2.76 g)
-
DMF (Dimethylformamide) (anhydrous, 20 mL)
-
-
Procedure:
-
Charge a 100 mL round-bottom flask with 2-chloro-5-nitropyridine, m-cresol, and K₂CO₃ in DMF.
-
Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor reaction progress by TLC (30% EtOAc/Hexanes) or LC-MS.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a yellow solid.
-
Filter the solid, wash with water (3 x 20 mL), and dry under vacuum.
-
Yield: Expected 85–95%.
-
Step 2: Reduction to 6-(3-Methylphenoxy)pyridin-3-amine
Mechanism: Catalytic hydrogenation or metal-mediated reduction.
-
Reagents:
-
2-(3-Methylphenoxy)-5-nitropyridine (Intermediate from Step 1)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Methanol (MeOH) or Ethanol (EtOH) (50 mL)
-
Hydrogen Gas (H₂) (Balloon pressure or 1 atm)
-
-
Procedure:
-
Dissolve the nitro intermediate in MeOH/EtOH.
-
Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).
-
Purge the flask with H₂ gas and stir at room temperature for 2–4 hours.
-
Monitor: LC-MS should show disappearance of the nitro peak (M+H ~231) and appearance of the amine peak (M+H ~201).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) if necessary.
-
Yield: Expected 80–90%.
-
Medicinal Chemistry Applications
Kinase Inhibitor Design (SAR)
This scaffold is highly valued for its ability to bind to the ATP-binding site of kinases.
-
Hinge Binding: The aminopyridine moiety (specifically N1 and the 3-amino group) often forms a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met, Glu, or Asp residues).
-
Hydrophobic Pocket: The 3-methylphenoxy group extends into the hydrophobic back pocket (often the "gatekeeper" region). The 3-methyl substituent provides a specific steric fit, often enhancing selectivity over unsubstituted phenoxy analogs.
-
Ether Linker: The oxygen atom acts as a flexible hinge, allowing the molecule to adopt a "U-shape" or extended conformation depending on the specific kinase pocket architecture.
Biological Targets
This substructure is relevant for inhibitors of:
-
c-Met (Hepatocyte Growth Factor Receptor): Key target in non-small cell lung cancer (NSCLC).
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Target for anti-angiogenic therapies.
-
p38 MAPK: Target for anti-inflammatory drugs.
Structural Relationship Diagram
The following diagram maps the functional roles of each part of the molecule within a theoretical kinase active site.
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to kinase active sites.
Analytical Characterization
To validate the synthesis, the following analytical data should be obtained:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.6–7.8 (d, 1H, Pyridine H2)
-
δ 7.0–7.2 (m, 2H, Phenoxy Ar-H)
-
δ 6.8–6.9 (dd, 1H, Pyridine H4)
-
δ 6.6–6.7 (d, 1H, Pyridine H5)
-
δ 5.0–5.5 (br s, 2H, NH₂)
-
δ 2.3 (s, 3H, Ar-CH₃)
-
-
LC-MS (ESI+):
-
Expected [M+H]⁺ peak at 201.1 m/z .
-
-
Purity (HPLC):
-
Target >98% (254 nm) for biological testing.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (Acute Tox. 4).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146539583, 2-Ethanimidoyl-6-(3-methylphenoxy)pyridin-3-amine. Retrieved from [Link]
